molecular formula C10H14N2OS2 B14472336 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione CAS No. 65626-68-8

3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione

Cat. No.: B14472336
CAS No.: 65626-68-8
M. Wt: 242.4 g/mol
InChI Key: BUUMKCJPBPARRF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione typically involves the reaction of quinazoline derivatives with appropriate thiolating agents. One common method includes the alkylation of 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione followed by thiolation to introduce the dithione functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group or the dithione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione is not well-documented. it is likely to interact with biological targets through its hydroxyethyl and dithione groups, which can form hydrogen bonds and undergo redox reactions. These interactions may modulate the activity of enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dithione is unique due to the presence of both the hydroxyethyl and dithione groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

65626-68-8

Molecular Formula

C10H14N2OS2

Molecular Weight

242.4 g/mol

IUPAC Name

3-(2-hydroxyethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dithione

InChI

InChI=1S/C10H14N2OS2/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h13H,1-6H2,(H,11,15)

InChI Key

BUUMKCJPBPARRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)N(C(=S)N2)CCO

Origin of Product

United States

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